(1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
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Overview
Description
(1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a fluoro group and a carbamate group. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable dienes and dienophiles under controlled conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The carbamate group can be formed by reacting the appropriate amine with an isocyanate or chloroformate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
(1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbamate group can modulate its reactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
- (1R)-1-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
- (1R)-1-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Uniqueness
The presence of the fluoro group in (1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Properties
Molecular Formula |
C10H16FNO4 |
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Molecular Weight |
233.24 g/mol |
IUPAC Name |
(1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6-4-5-10(6,11)7(13)14/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6?,10-/m1/s1 |
InChI Key |
HHODVUWEHKLBLG-PHUNFMHTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC[C@@]1(C(=O)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1(C(=O)O)F |
Origin of Product |
United States |
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